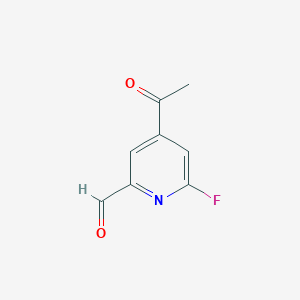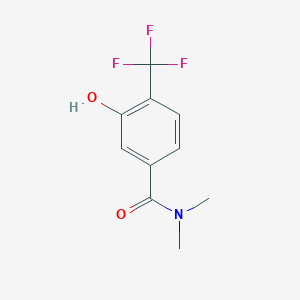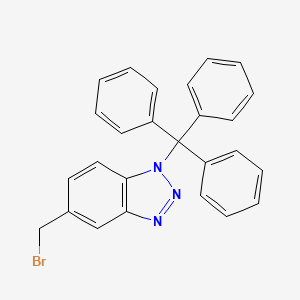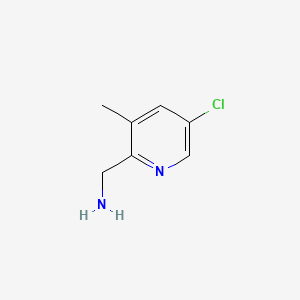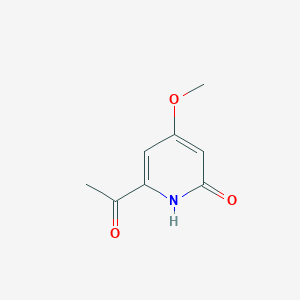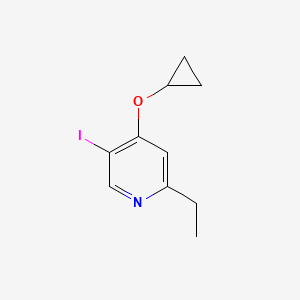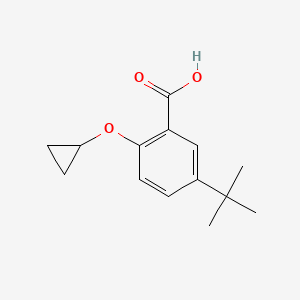
1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . It is characterized by the presence of a morpholine ring and a pyrimidine ring, making it a heterocyclic compound. This compound is primarily used in research and development and is not intended for direct human use .
Méthodes De Préparation
The synthesis of 1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone involves several steps. One common method includes the reaction of morpholine with a pyrimidine derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The product is then purified using techniques such as recrystallization or chromatography .
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using reagents such as halogens or alkylating agents. .
Applications De Recherche Scientifique
1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: Research involving this compound includes the development of potential therapeutic agents, particularly in the field of oncology and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone can be compared with other similar compounds, such as:
1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone: This compound has a similar structure but with a methyl group at the 4-position of the pyrimidine ring.
1-(4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl)ethanone: This compound contains an additional phenyl ring, making it structurally more complex.
1-(3′-{1-[2-(4-Morpholinyl)ethyl]-1H-pyrazol-3-yl}-3-biphenylyl)ethanone: This compound includes a pyrazole ring and a biphenyl group, providing different chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of the morpholine and pyrimidine rings, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H13N3O2 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
1-(2-morpholin-4-ylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C10H13N3O2/c1-8(14)9-2-3-11-10(12-9)13-4-6-15-7-5-13/h2-3H,4-7H2,1H3 |
Clé InChI |
BXJICOWQDLGGTG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=NC=C1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone](/img/structure/B14845828.png)

